4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride
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Overview
Description
4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system that has gained significant attention in medicinal chemistry due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The piperidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability. The dihydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various reduced derivatives of the imidazo[1,2-a]pyridine core.
Scientific Research Applications
4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to bind to enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused bicyclic system with similar biological activities.
Imidazo[1,2-a]pyridine derivatives: Compounds with different substituents on the imidazo[1,2-a]pyridine core.
Piperidine derivatives: Compounds with modifications on the piperidine ring.
Uniqueness
4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride is unique due to its specific combination of the imidazo[1,2-a]pyridine and piperidine moieties. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
2639448-34-1 |
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Molecular Formula |
C12H17Cl2N3 |
Molecular Weight |
274.2 |
Purity |
95 |
Origin of Product |
United States |
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